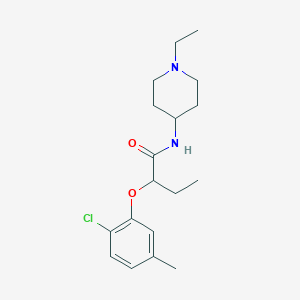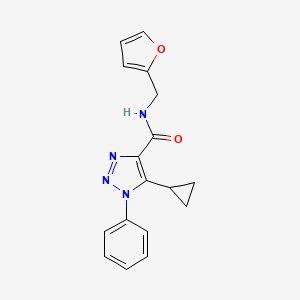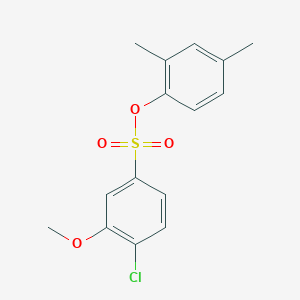![molecular formula C13H16F2N2O2 B4702226 3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4702226.png)
3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide
Descripción general
Descripción
3,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide, commonly known as DF-ME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-ME belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DF-ME has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, DF-ME has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The exact mechanism of action of DF-ME is not fully understood. However, it has been suggested that DF-ME may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. DF-ME has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DF-ME may exert its anti-inflammatory effects by inhibiting the activity of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DF-ME has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell division and proliferation, leading to a decrease in tumor growth. DF-ME has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, DF-ME has been found to inhibit the activity of certain pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-ME has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DF-ME has been found to exhibit potent antitumor activity in various cancer cell lines, making it a valuable tool for cancer research. However, there are also limitations to using DF-ME in lab experiments. Its exact mechanism of action is not fully understood, making it difficult to interpret results. Additionally, DF-ME may exhibit cytotoxic effects on normal cells, limiting its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DF-ME. One area of research could focus on elucidating the exact mechanism of action of DF-ME. This could involve studying the effects of DF-ME on various enzymes and signaling pathways involved in cell division, proliferation, and apoptosis. Another area of research could focus on developing new derivatives of DF-ME with improved potency and selectivity. Additionally, research could focus on exploring the potential therapeutic applications of DF-ME in the treatment of inflammatory disorders and microbial infections. Overall, DF-ME has the potential to be a valuable tool for scientific research and a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
3,4-difluoro-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-11-2-1-10(9-12(11)15)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYPBZRBZAWMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-ethyl-8-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4702148.png)
![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4702153.png)
![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4702164.png)
![3-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4702170.png)

![N-cyclohexyl-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702193.png)


![1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B4702209.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B4702230.png)
![{2-bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4702232.png)

![N-{3-[(2-phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B4702236.png)